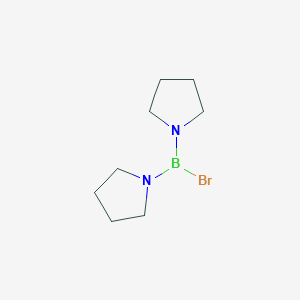

Bromo(dipyrrolidin-1-yl)borane

Description

Properties

CAS No. |

411226-02-3 |

|---|---|

Molecular Formula |

C8H16BBrN2 |

Molecular Weight |

230.94 g/mol |

IUPAC Name |

bromo(dipyrrolidin-1-yl)borane |

InChI |

InChI=1S/C8H16BBrN2/c10-9(11-5-1-2-6-11)12-7-3-4-8-12/h1-8H2 |

InChI Key |

RDSXOIBAUSLURQ-UHFFFAOYSA-N |

SMILES |

B(N1CCCC1)(N2CCCC2)Br |

Canonical SMILES |

B(N1CCCC1)(N2CCCC2)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Bromo Dipyrrolidin 1 Yl Borane and Analogous Structures

Precursor Synthesis and Halogenation Routes to Brominated Aminoboranes

The primary route to brominated aminoboranes involves the synthesis of stable amine-borane adducts followed by controlled halogenation. This two-step process is fundamental for accessing the target structures.

Amine-borane adducts are typically air- and moisture-stable compounds that serve as the direct precursors to aminoboranes. chemrevlett.com Their synthesis is generally achieved through the reaction of an amine with a borane (B79455) source. Common borane reagents include borane-tetrahydrofuran (B86392) complex (BH₃·THF) or borane-dimethylsulfide complex (BH₃·SMe₂). chemrevlett.com The amine's lone pair of electrons coordinates to the Lewis acidic boron atom, forming a stable dative bond. chemrevlett.com For instance, pyrrolidine-borane, the precursor for pyrrolidinyl-substituted boranes, is formed by treating pyrrolidine (B122466) with a solution of BH₃·THF.

Historically, syntheses also involved the use of sodium borohydride (B1222165) in the presence of activators or specific reaction conditions. chemrevlett.comnih.gov The stability and reactivity of the resulting adducts can vary based on the substituents on the nitrogen and boron atoms.

Table 1: Examples of Amine-Borane Adduct Synthesis

| Amine Precursor | Borane Source | Adduct Product | Reference |

| Pyrrolidine | BH₃·THF | Pyrrolidine-borane | mdpi.com |

| Dimethylamine | BH₃·SMe₂ | Dimethylamine-borane | purdue.edu |

| Triethylamine | NaBH₄ / NaHCO₃ | Triethylamine-borane | nih.gov |

| Ammonia | Diborane | Ammonia-borane | h2tools.org |

The direct bromination of amine-borane adducts is a common method to introduce a bromine atom onto the boron center. This is typically an electrophilic substitution reaction where a B-H bond is replaced by a B-Br bond. Common brominating agents include molecular bromine (Br₂) and N-bromosuccinimide (NBS). h2tools.orgacs.org

A significant challenge in this methodology is achieving controlled monobromination. Bromine is a highly reactive halogenating agent, and reactions can often proceed past the desired monobromoborane stage to yield di- and even tri-brominated products. acs.org For example, the reaction of dimethylamine-borane with even half an equivalent of Br₂ can result in a mixture of mono- and di-brominated adducts. acs.org

Regioselectivity, the selective bromination at the boron atom rather than the organic substituents, is generally high due to the hydridic nature of the B-H bonds. Precise control over stoichiometry, reaction temperature, and solvent is critical to maximize the yield of the desired monobrominated product. acs.orgacs.orgnih.gov In some systems, using milder halogenating agents or alternative strategies is necessary to prevent over-halogenation. For instance, while bromine can be difficult to control, iodine often allows for the reliable production of monohaloboranes. acs.org

Table 2: Reagents for the Halogenation of Amine-Boranes

| Amine-Borane Adduct | Halogenating Agent | Primary Product(s) | Observations | Reference |

| Trimethylamine-borane | N-chlorosuccinimide (NCS) | Trimethylamine-monochloroborane | Clean monochlorination | h2tools.org |

| 4-Methylpyridine-borane | Chlorotriphenylmethane | 4-Methylpyridine-monochloroborane | Rapid, high-yield reaction | sci-hub.se |

| Diisopropylamine-borane | Bromine (Br₂) | Mixture of mono- and di-bromoborane adducts | Reaction proceeds past monohalogenation | acs.org |

| Diisopropylamine-borane | Iodine (I₂) | Diisopropylamine-monoiodoborane | Predominantly monoiodinated product | acs.org |

Alternative Synthetic Pathways for Pyrrolidinyl-Substituted Boranes

Beyond direct halogenation, alternative methods have been developed to synthesize functionalized aminoboranes, including those with pyrrolidinyl substituents. These pathways often provide access to a wider range of structural analogs.

Organometallic reagents, particularly Grignard reagents (R-MgX), are powerful tools for forming new carbon-boron bonds. researchgate.netescholarship.org In this context, a brominated aminoborane (B14716983), such as bromo(dipyrrolidin-1-yl)borane, can be treated with a Grignard reagent to substitute the bromine atom with an alkyl or aryl group. This nucleophilic substitution reaction provides a versatile method for creating a diverse library of pyrrolidinyl-substituted boranes.

The reaction mechanism can sometimes be complex, with evidence in some systems suggesting a single electron transfer (SET) pathway leading to a boryl radical intermediate. rsc.org The choice of the Grignard reagent and the specific borane substrate is crucial for the reaction's success. This approach is particularly valuable for synthesizing boranes with specific organic functionalities that might not be compatible with the conditions of precursor synthesis or halogenation. nih.gov

Table 3: Functionalization of Boranes with Grignard Reagents

| Borane Precursor | Grignard Reagent (RMgX) | Product Type | Reference |

| Chlorinated NHC-borane | Mesitylmagnesium bromide | Aryl-substituted NHC-borane | rsc.org |

| Pinacolborane (HBpin) | Various ArMgX, AlkylMgX | Pinacol (B44631) boronate esters (R-Bpin) | escholarship.org |

| o-Carborane | Alkyl-MgBr | B-alkylated o-carboranes | nih.gov |

| Carbonyl closo-decaborate | Ethylmagnesium bromide | Acyl-substituted closo-decaborate | mdpi.com |

To improve synthetic efficiency and minimize waste from intermediate purification steps, one-pot and tandem reaction protocols have been developed for constructing boron-nitrogen frameworks. researchgate.netresearchgate.net A prominent example is the synthesis of aminoboranes via a tandem iodination/dehydroiodination sequence. nih.govacs.orgnih.govresearchgate.net

This one-pot process involves two sequential steps:

Iodination : An amine-borane adduct is treated with iodine. As noted previously, iodination is typically easier to control than bromination, leading selectively to the monoiodoborane-amine complex. acs.org

Dehydroiodination : A base is added directly to the reaction mixture. The base abstracts a proton from the nitrogen and facilitates the elimination of the iodide ion, resulting in the formation of the aminoborane. nih.gov

This methodology avoids the isolation of the sensitive haloborane intermediate and provides a rapid and efficient route to monomeric or dimeric aminoboranes. nih.govacs.org The nature of the final product (monomer vs. dimer) often depends on the steric bulk of the amine substituents. acs.org

Catalytic Approaches to Aminoborane Synthesis

Catalytic methods offer a milder and more atom-economical alternative to traditional stoichiometric reactions for aminoborane synthesis. The most common catalytic approach is the dehydrocoupling of amine-borane adducts, which involves the formation of a B-N bond accompanied by the release of hydrogen gas (H₂). researchgate.net

Late transition metal complexes, especially those based on rhodium and iridium, have proven to be effective precatalysts for this transformation. researchgate.netacs.orgresearchgate.netrsc.org For example, [Rh(1,5-cod)(μ-Cl)]₂ can catalyze the dehydrocoupling of secondary amine-boranes at room temperature to quantitatively form the corresponding aminoboranes. researchgate.net These catalytic systems can mediate the dehydrogenation of the amine-borane to generate a transient, highly reactive aminoborane intermediate, which may then polymerize or dimerize. acs.org This approach represents a significant advancement over classical thermal dehydrogenation methods, which often require high temperatures. acs.org

Table 4: Catalysts for Dehydrocoupling of Amine-Borane Adducts

| Amine-Borane Adduct | Catalyst | Product Type | Reference |

| Me₂NH·BH₃ | [Rh(1,5-cod)(μ-Cl)]₂ | Dimeric aminoborane | researchgate.net |

| MeNH₂·BH₃ | [Rh(1,5-cod)(μ-Cl)]₂ | Borazine (B1220974) | researchgate.net |

| H₃B·NMeH₂ | [Rh(L)(NBD)]Cl | Polyaminoborane | acs.org |

| H₃B·NH₂Ph | [IrH₂(POCOP)] | Polyaminoborane | rsc.org |

Isolation and Purification Techniques for Air-Sensitive Boron Compounds

The successful synthesis of this compound and related air-sensitive boron compounds is critically dependent on meticulous isolation and purification procedures. These compounds readily react with atmospheric oxygen and moisture, necessitating specialized handling techniques to prevent decomposition and ensure the attainment of high-purity materials. researchgate.netpitt.edu The primary methods employed are conducted under an inert atmosphere, typically using a Schlenk line or a glovebox. chemistryviews.orgschlenklinesurvivalguide.com

The choice of purification technique is dictated by the physical properties of the target compound, such as its state (solid or liquid), volatility, and thermal stability, as well as the nature of the impurities present. Common strategies include distillation, sublimation, crystallization, and filtration, all adapted for an inert environment.

Inert Atmosphere Handling: All manipulations of air-sensitive boron compounds are performed under a dry, inert atmosphere (usually nitrogen or argon). pitt.edu Glassware is typically dried in an oven at high temperatures (e.g., >100 °C) for several hours and then subjected to several evacuate-refill cycles on a Schlenk line to remove adsorbed moisture and air. schlenklinesurvivalguide.com Solvents must be rigorously dried and degassed prior to use, often through distillation from appropriate drying agents or by passing them through a solvent purification system. pitt.edu

Solvent Removal: The initial step in isolating a product from a reaction mixture is often the removal of the solvent. For air-sensitive compounds, this is accomplished by vacuum transfer or by using a rotary evaporator connected to a Schlenk line. chemistryviews.org The flask containing the product solution is connected to a cold trap (typically cooled with liquid nitrogen) and the vacuum manifold of the line. Careful application of vacuum prevents the solvent from "bumping" while ensuring that all volatile components are collected in the trap, protecting the vacuum pump. chemistryviews.org This simple method removes the solvent and any other volatile impurities, yielding the crude product as a solid or oil.

Distillation and Sublimation: For liquid aminoboranes and related volatile boron compounds, vacuum distillation is a highly effective purification method. This technique separates compounds based on differences in their boiling points at reduced pressure. For instance, various aminoboranes have been purified by vacuum distillation, with specific boiling points recorded at given pressures. acs.org

Sublimation is the preferred method for purifying solid compounds that can transition directly from the solid to the gas phase under reduced pressure and heat, bypassing the liquid phase. This technique is particularly useful for removing non-volatile impurities. An example is the isolation of H₂B(μ-Me₂N)₂BH(I), a related dimeric aminoborane electrophile, which was isolated as a crystalline solid in 34% yield via sublimation. nih.gov

Table 1: Volatility-Based Purification Techniques for Boron Compounds

| Technique | Physical State | Principle | Applicability | Reference |

| Vacuum Distillation | Liquid | Separation based on boiling point differences at reduced pressure. | Volatile, thermally stable liquid boron compounds like aminoboranes. | acs.org |

| Vacuum Sublimation | Solid | Phase transition from solid to gas, leaving non-volatile impurities behind. | Volatile, thermally stable solid boron compounds. | nih.gov |

Crystallization and Filtration: Crystallization is a powerful technique for purifying non-volatile, solid organoboron compounds. The crude product is dissolved in a minimal amount of a suitable hot, degassed solvent. Upon cooling, the purified compound crystallizes out of the solution, leaving impurities dissolved in the mother liquor. Variations include layering a solution of the compound with a miscible non-solvent to slowly induce crystallization. nih.gov

Once crystals have formed, or if the product precipitates as a solid, it must be separated from the liquid phase. Under inert atmosphere conditions, this is achieved using specialized filtration apparatus. schlenklinesurvivalguide.com

Cannula Filtration: A flexible, inert tube (cannula) with a filter tip (e.g., a small plug of glass wool or a filter paper disc in a specialized holder) is used to transfer the supernatant liquid away from the solid product to another Schlenk flask, driven by a positive pressure of inert gas. schlenklinesurvivalguide.com

Schlenk Filtration (Frit): This method uses a glass filter funnel with a sintered glass disc (a frit) built into it. The apparatus is designed to be operated entirely on the Schlenk line. The product solution is transferred onto the frit, and a pressure differential is used to force the liquid through, leaving the solid product behind on the filter. The isolated solid can then be washed with cold, degassed solvent and dried under vacuum. schlenklinesurvivalguide.com

While boronic acids can present challenges for chromatographic separation due to their polarity, other classes of organoboron compounds can sometimes be purified by column chromatography. acs.org This requires a closed system packed and run with degassed solvents under a positive pressure of inert gas to protect the sensitive compounds from air and moisture throughout the separation process.

Table 2: Solid-Phase Purification Techniques for Boron Compounds

| Technique | Description | Key Requirement | Suitability | Reference |

| Inert Atmosphere Crystallization | Dissolving the crude solid in a hot solvent and allowing it to cool, or layering with a non-solvent, to form pure crystals. | Suitable solvent/non-solvent system; compound must be a crystalline solid. | Non-volatile, thermally stable solid organoboron compounds. | nih.gov |

| Inert Atmosphere Filtration | Separation of a solid from a liquid using a cannula or a Schlenk filter funnel with a glass frit. | Inert gas pressure; specialized Schlenk-compatible glassware. | Isolating precipitated or crystallized solid products from reaction mixtures. | schlenklinesurvivalguide.com |

Reactivity Profiles and Mechanistic Investigations of Bromo Dipyrrolidin 1 Yl Borane

Principles and Applications of Boron Lewis Acidity

The Lewis acidity of boron compounds is a cornerstone of their chemistry, dictating their interaction with a vast array of substances and their utility in synthesis. In aminoboranes, this acidity is modulated by the electronic interplay between the boron and nitrogen atoms.

Characterization of Lewis Acidity in Aminoboranes

Aminoboranes, with the general structure R₂N-BR'₂, feature a dative π-bond from the nitrogen lone pair to the vacant p-orbital of the boron atom. This interaction partially satisfies the electron deficiency of boron, resulting in a reduced Lewis acidity compared to analogous trialkyl- or trihaloboranes. The degree of this π-donation and, consequently, the Lewis acidity, is influenced by the substituents on both nitrogen and boron.

The Lewis acidity of such compounds can be experimentally and computationally assessed. Methods like the Gutmann-Beckett method, which measures the change in the ³¹P NMR chemical shift of a phosphine (B1218219) oxide upon coordination, provide a quantitative scale of Lewis acidity. researchgate.netresearchgate.net Quantum chemical calculations can also offer insights into the electronic structure and predict fluoride (B91410) ion affinity (FIA), another metric for Lewis acidity. researchgate.netresearchgate.net

Table 1: Factors Influencing Lewis Acidity in Aminohaloboranes

| Factor | Influence on Boron Center | Effect on Lewis Acidity | Example Substituent |

|---|---|---|---|

| Nitrogen Substituents | π-Donation | Decrease | Alkyl (e.g., Pyrrolidinyl) |

| Boron Substituents | σ-Withdrawal | Increase | Halogen (e.g., Bromo) |

| Steric Hindrance | Shields Boron Center | Decrease | Bulky Alkyl Groups |

Interaction with Lewis Bases and Substrate Activation Modes in Organic Transformations

The moderated Lewis acidity of aminoboranes allows them to form adducts with various Lewis bases. rsc.orgbohrium.com The strength of this interaction depends on the basicity of the incoming Lewis base and the residual Lewis acidity of the aminoborane (B14716983). rsc.org For Bromo(dipyrrolidin-1-yl)borane, interaction with a Lewis base would involve the coordination of the base to the boron atom, leading to a tetrahedral boron center.

This interaction is a key principle in "Frustrated Lewis Pair" (FLP) chemistry. While this compound itself might not be sterically hindered enough to form a classical FLP, its ability to activate substrates upon interaction with a Lewis base is relevant. For instance, coordination of a Lewis base can enhance the reactivity of the remaining B-Br bond or activate small molecules. This activation is crucial for various organic transformations where the borane (B79455) acts as a catalyst or reagent. rsc.org

Role in Borylation Reactions and C-X Bond Functionalization

Boron-containing compounds are pivotal in the formation of carbon-boron bonds, which are valuable intermediates for subsequent carbon-carbon bond-forming reactions.

Borylation of Unsaturated Organic Substrates and Haloarenes

Haloboranes are effective reagents for the borylation of various organic substrates. This compound, possessing a reactive B-Br bond, could potentially be used to borylate unsaturated compounds like alkynes and alkenes, although this reactivity is more commonly associated with hydroboration reagents.

A more direct application lies in the borylation of haloarenes. Palladium-catalyzed borylation reactions have become a powerful tool for synthesizing arylboronic esters. nih.gov In these processes, a boron source reacts with an aryl halide in the presence of a palladium catalyst. While pinacol (B44631) borane or bis(pinacolato)diboron (B136004) are the most common boron sources, the fundamental transformation involves the formation of a C-B bond at the expense of a C-X bond. nih.govnih.gov this compound could potentially serve as a boron source in related transformations, although its efficiency would depend on the specific reaction conditions and catalytic system.

Participation in Cross-Coupling Methodologies Involving Boron Intermediates (e.g., Suzuki-Miyaura type reactions)

The Suzuki-Miyaura reaction is one of the most powerful methods for C-C bond formation, coupling an organoboron compound with an organohalide. researchgate.netmdpi.com The organoboron species are typically boronic acids or esters.

While this compound is not a typical substrate for the Suzuki-Miyaura reaction, the borylated products derived from its use (as discussed in 3.2.1) would be key intermediates. For example, if this compound were used to borylate an aryl halide to form an aryl(dipyrrolidin-1-yl)borane, this intermediate could then, in principle, participate in a subsequent cross-coupling reaction. The dipyrrolidinylamino group would need to be hydrolyzed to a boronic acid or transesterified to a boronic ester to facilitate the standard catalytic cycle of the Suzuki-Miyaura reaction. The efficiency of such a process would be a key area of investigation. Some specialized Suzuki-Miyaura couplings have been developed for brominated boraza-aromatics, highlighting the potential for related systems to participate in such reactions. nih.gov

Table 2: Potential Suzuki-Miyaura Reaction Pathway

| Step | Process | Reactants | Product |

|---|---|---|---|

| 1 | Borylation | Aryl Halide + this compound | Aryl(dipyrrolidin-1-yl)borane |

| 2 | Hydrolysis/Transesterification | Aryl(dipyrrolidin-1-yl)borane + H₂O/Diol | Arylboronic Acid/Ester |

| 3 | Cross-Coupling | Arylboronic Acid/Ester + Organohalide | Biaryl Product |

Nucleophilic Additions and Substitutions at the Boron Center

The electron-deficient boron atom in this compound is susceptible to attack by nucleophiles. The B-Br bond is the most likely site for substitution due to bromine being a good leaving group.

Upon attack by a nucleophile (Nu⁻), a tetracoordinate borate (B1201080) intermediate is formed. The subsequent expulsion of the bromide ion results in the formation of a new boron-nucleophile bond. This substitution pathway is fundamental to the synthesis of a wide range of organoboron compounds. For instance, reaction with organolithium or Grignard reagents would lead to the formation of a new carbon-boron bond, replacing the bromine atom. Reaction with alkoxides or amides would similarly substitute the bromine with an oxygen or nitrogen-based group, respectively. This reactivity allows for the chemical modification of the borane and the synthesis of diverse structures from a common aminohaloborane precursor.

Pathways for Halide Exchange and Ligand Substitution Reactions

The boron-bromine bond in this compound is susceptible to cleavage, allowing for halide exchange and ligand substitution reactions. These transformations are fundamental to the synthesis of other functionalized aminoboranes and for the in-situ generation of catalytically active species.

Halide Exchange:

Halide exchange reactions involving this compound can proceed through several mechanistic pathways, largely dependent on the nature of the incoming halide source and the reaction conditions. While direct studies on this specific compound are not extensively documented, analogies can be drawn from the broader class of aminohaloboranes.

One plausible pathway involves the formation of a tetracoordinate borate intermediate. In this mechanism, a nucleophilic halide anion (e.g., F⁻, Cl⁻, I⁻) attacks the electrophilic boron center of this compound. This association leads to the formation of a transient, negatively charged "ate-complex." Subsequent expulsion of the bromide ion yields the new haloborane. The equilibrium of this reaction is influenced by the relative bond strengths of the boron-halogen bonds and the stability of the leaving group.

Another potential mechanism, particularly relevant in the presence of Lewis acidic metal halides, is a metal-halogen exchange. This process is characterized by the interaction of the bromine atom with the metal center, facilitating the transfer of a different halide from the metal to the boron center. The reaction likely proceeds through a four-centered transition state involving the boron, bromine, the metal, and the exchanging halide.

Ligand Substitution:

Ligand substitution at the boron center of this compound, where the bromide is replaced by other functional groups, is a key transformation for extending its synthetic utility. The substitution can be effected by a variety of nucleophiles, including organometallic reagents, alkoxides, and amides.

The general mechanism for ligand substitution mirrors that of halide exchange, typically proceeding through a nucleophilic attack on the boron atom to form a tetracoordinate intermediate. The strength of the incoming nucleophile and the stability of the bromide leaving group are critical factors governing the reaction rate and efficiency. For instance, the reaction with an organolithium or Grignard reagent would lead to the formation of a new carbon-boron bond.

The pyrrolidinyl groups, being strong π-donors to the boron center, play a significant role in modulating the reactivity of the B-Br bond. This donation of electron density to the vacant p-orbital of boron reduces its electrophilicity, thereby making nucleophilic attack more challenging compared to trihaloboranes. However, the B-Br bond remains sufficiently polarized to be reactive towards strong nucleophiles.

A summary of potential halide exchange and ligand substitution reactions is presented in the table below:

| Reagent Type | Product Type | Plausible Mechanism |

| Fluoride Source (e.g., NaF) | Fluoro(dipyrrolidin-1-yl)borane | Nucleophilic substitution via borate intermediate |

| Chloride Source (e.g., LiCl) | Chloro(dipyrrolidin-1-yl)borane | Nucleophilic substitution via borate intermediate |

| Organolithium (R-Li) | Organo(dipyrrolidin-1-yl)borane | Nucleophilic substitution via borate intermediate |

| Grignard Reagent (R-MgX) | Organo(dipyrrolidin-1-yl)borane | Nucleophilic substitution via borate intermediate |

| Sodium Alkoxide (NaOR) | Alkoxy(dipyrrolidin-1-yl)borane | Nucleophilic substitution via borate intermediate |

Stereochemical Considerations in Boron-Mediated Nucleophilic Additions

Boron compounds, particularly those with chiral ligands, are widely employed as catalysts or reagents to control the stereochemical outcome of nucleophilic additions to prochiral carbonyl compounds. While specific applications of this compound in this context are not extensively reported, its structural features suggest potential for stereocontrol, especially if chiral pyrrolidine (B122466) derivatives are employed.

The underlying principle of boron-mediated stereoselective nucleophilic additions involves the formation of a transient complex between the borane and the carbonyl compound. This coordination enhances the electrophilicity of the carbonyl carbon and, in the case of a chiral borane, creates a chiral environment that directs the incoming nucleophile to attack one of the two enantiotopic faces of the carbonyl group.

Several models have been proposed to explain the stereochemical outcome of such reactions. The Felkin-Anh model, and its subsequent refinements, provides a framework for predicting the preferred direction of nucleophilic attack on α-chiral aldehydes and ketones coordinated to a Lewis acid. In this model, the largest substituent on the α-carbon orients itself anti-periplanar to the incoming nucleophile to minimize steric interactions.

In the context of a reaction mediated by a chiral aminoborane, the stereoselectivity would be dictated by the specific geometry of the borane-carbonyl complex. The chiral ligands on the boron atom would create a sterically and electronically differentiated space around the carbonyl group, favoring one transition state over the other.

For this compound to be an effective stereocontrol element, it would likely need to be modified with chiral pyrrolidine moieties. The resulting chiral environment around the boron center could then influence the facial selectivity of nucleophilic attack on a coordinated carbonyl substrate. The degree of enantioselectivity would depend on several factors, including the steric bulk and electronic properties of the chiral ligands, the nature of the nucleophile, and the reaction temperature.

Computational and Experimental Mechanistic Elucidation of Borane Reactions

The elucidation of reaction mechanisms for borane compounds heavily relies on a combination of computational modeling and experimental techniques. These approaches provide invaluable insights into reaction pathways, transition state structures, and the detection of transient intermediates.

Application of Density Functional Theory (DFT) in Reaction Pathway and Transition State Analysis

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the mechanisms of reactions involving boron compounds. DFT calculations can provide detailed information about the geometries of reactants, products, intermediates, and transition states, as well as their relative energies. This allows for the mapping of the potential energy surface of a reaction and the identification of the most favorable reaction pathway.

In the context of this compound, DFT could be employed to study various aspects of its reactivity:

Halide Exchange and Ligand Substitution: DFT calculations can be used to model the formation of the tetracoordinate borate intermediates in halide exchange and ligand substitution reactions. By calculating the activation energies for the formation and breakdown of these intermediates, the feasibility of different pathways can be assessed. Furthermore, the influence of the pyrrolidinyl groups on the stability of the transition states can be quantified.

Stereoselective Nucleophilic Additions: For hypothetical chiral derivatives of this compound, DFT can be instrumental in understanding the origins of stereoselectivity. By modeling the transition states for nucleophilic attack on the two faces of a coordinated carbonyl, the energy difference between the diastereomeric transition states can be calculated, providing a theoretical prediction of the enantiomeric excess. These calculations can also reveal the key non-covalent interactions (e.g., steric repulsion, hydrogen bonding) that are responsible for stereodifferentiation.

A hypothetical DFT study on the halide exchange reaction might involve the following steps:

| Computational Step | Information Obtained |

| Geometry optimization of reactants and products | Stable structures and their electronic properties |

| Transition state search for the associative pathway | Geometry and energy of the transition state for the formation of the borate intermediate |

| Intrinsic Reaction Coordinate (IRC) calculation | Confirmation that the transition state connects the reactants and the intermediate |

| Calculation of activation and reaction energies | Thermodynamic and kinetic feasibility of the reaction |

In Situ Spectroscopic Methods for Intermediate Detection and Reaction Monitoring

Experimental investigation of reaction mechanisms requires techniques that can monitor the reaction in real-time and detect transient species. In situ spectroscopic methods are particularly well-suited for this purpose in the study of borane chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹¹B NMR spectroscopy is an indispensable tool for studying boron-containing compounds. The chemical shift of the ¹¹B nucleus is highly sensitive to its coordination environment and the nature of the substituents on the boron atom. This sensitivity allows for the differentiation of various boron species that may be present in a reaction mixture.

For instance, in a halide exchange or ligand substitution reaction of this compound, ¹¹B NMR could be used to:

Monitor the disappearance of the starting material and the appearance of the product.

Detect the formation of the tetracoordinate borate intermediate, which would exhibit a characteristic upfield shift in the ¹¹B NMR spectrum compared to the tricoordinate starting material.

Quantify the relative concentrations of different boron species at various time points to determine reaction kinetics.

In addition to ¹¹B NMR, other nuclei such as ¹H, ¹³C, and ¹⁹F (for fluoride exchange) can provide complementary information about the changes occurring in the organic ligands.

Infrared (IR) Spectroscopy:

In situ IR spectroscopy can be used to monitor changes in vibrational frequencies associated with specific bonds during a reaction. The B-Br stretching frequency in this compound, for example, would be expected to change upon coordination of a nucleophile or upon substitution of the bromide. This technique is particularly useful for studying fast reactions and for detecting intermediates that may have short lifetimes. By coupling in situ IR with other techniques, a more complete picture of the reaction mechanism can be obtained.

The table below summarizes the application of these in situ methods:

| Spectroscopic Method | Information Provided |

| ¹¹B NMR | Identification of boron coordination state, monitoring of reactant and product concentrations, detection of borate intermediates. |

| ¹H, ¹³C, ¹⁹F NMR | Structural information on the organic ligands, monitoring of changes in the ligand environment. |

| In situ IR | Monitoring of changes in bond vibrational frequencies, detection of transient species. |

Through the synergistic application of computational and experimental techniques, a detailed understanding of the reactivity and mechanistic intricacies of this compound and related compounds can be achieved, paving the way for their rational application in chemical synthesis.

Academic Applications and Advanced Materials Precursors

Strategic Reagent in Enantioselective and Diastereoselective Synthesis

The development of methods to control the three-dimensional arrangement of atoms in a molecule is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and agrochemical industries. Bromo(dipyrrolidin-1-yl)borane serves as a valuable starting material for the generation of chiral Lewis acid catalysts, which are instrumental in achieving high levels of enantioselectivity and diastereoselectivity in a variety of chemical transformations.

The primary utility of this compound in this context lies in its function as a precursor to more complex chiral boron-based catalysts. The boron-bromine bond is susceptible to substitution by a wide range of nucleophiles. This allows for the straightforward introduction of chiral ligands, which create a stereochemically defined environment around the Lewis acidic boron center.

The general strategy involves the reaction of this compound with a chiral, bidentate ligand, such as a chiral diol, diamine, or amino alcohol. This reaction, often performed in situ, displaces the bromide ion and potentially one or both of the pyrrolidino groups to form a new, chiral boron species. The structure of the resulting catalyst can be finely tuned by selecting different chiral backbones, thereby influencing the outcome of the asymmetric reaction. nih.govmdpi.com For instance, catalysts derived from amino acids or terpenoids have been successfully used in various asymmetric reductions. nih.gov The development of such convenient methods for preparing chiral boron Lewis acids is a significant area of research. mdpi.com Axially chiral boron compounds, another important class of catalysts, can also be synthesized from appropriate boron-containing precursors. mdpi.com

Table 1: Representative Chiral Ligands for Boron Catalyst Formation

| Ligand Class | Specific Example | Resulting Catalyst Type |

| Chiral Diols | (R,R)-TADDOL | Chiral Dioxaborolane |

| Chiral Amino Alcohols | (1S,2R)-2-Amino-1,2-diphenylethanol | Chiral Oxazaborolidine |

| Chiral Diamines | (1R,2R)-Cyclohexane-1,2-diamine | Chiral Diazaborolidine |

| Chiral Biaryls | (R)-BINOL | Chiral Spiroborate Ester |

Once formed, these chiral boron-based Lewis acids are highly effective in catalyzing a range of asymmetric reactions. Their function relies on the coordination of the electrophilic boron center to a Lewis basic site in one of the reactants, typically the oxygen or nitrogen atom of a carbonyl, imine, or dienophile. This coordination activates the substrate towards nucleophilic attack and, due to the chiral environment of the catalyst, shields one face of the molecule, forcing the attack to occur from the less sterically hindered direction.

This approach has been successfully applied to several key transformations:

Asymmetric Carbonyl Additions: Chiral oxazaborolidine catalysts, which can be generated from precursors like this compound, are renowned for their ability to catalyze the enantioselective reduction of prochiral ketones to secondary alcohols using borane (B79455) reagents. semanticscholar.orgresearchgate.net This method is valued for its high yields and predictable stereochemical outcomes.

Asymmetric Cycloadditions: In reactions like the Diels-Alder reaction, the chiral boron catalyst coordinates to the dienophile, lowering its LUMO energy and creating an asymmetric environment that dictates the facial selectivity of the diene's approach.

Asymmetric Mannich and Pictet-Spengler Reactions: These reactions involve the addition of nucleophiles to imines or iminium ions. Chiral boron catalysts can promote high enantioselectivity in these processes, leading to the formation of chiral amines and nitrogen-containing heterocyclic compounds, which are important scaffolds in medicinal chemistry. researchgate.netmdpi.com

Building Block for Complex Organoboron Scaffolds

Beyond its role in catalysis, the inherent reactivity of this compound makes it an excellent building block for constructing larger, more complex molecules that retain the boron atom as an integral part of their structure. These organoboron scaffolds are of interest for their unique electronic properties and potential applications in materials science and medicinal chemistry.

The synthesis of heterocyclic compounds containing boron is a rapidly expanding field of chemistry. Boron di- and trihalides are common starting materials for the construction of these complex structures via cyclocondensation reactions. aablocks.com this compound, with its reactive B-Br bond, is well-suited for this purpose. It can react with difunctional nucleophiles, such as di-Grignard reagents, dilithio compounds, or molecules containing two amine or alcohol groups, to form stable five-, six-, or seven-membered rings containing a boron atom. This approach provides a modular route to a wide variety of boron-containing heterocycles. aablocks.com Additionally, aminoboranes are known precursors for the preparation of polyaminoboranes, which are polymeric materials with a backbone of alternating boron and nitrogen atoms. acs.orgnih.gov

Table 2: Potential Boron-Containing Heterocycles from this compound

| Difunctional Reagent | Resulting Heterocycle Class |

| 1,4-Dilithio-1,2,3,4-tetraphenyl-1,3-butadiene | Borole |

| 2,2'-Biphenyldiyldilithium | Dibenzo[b,d]borole |

| Propane-1,3-diamine | 1,3,2-Diazaborinane |

| Catechol | 1,3,2-Benzodioxaborole |

The ability to modify the structure of this compound allows for the synthesis of advanced functional molecules with properties tailored for specific applications. The most straightforward derivatization involves the substitution of the bromo group. This can be achieved by reaction with a wide array of nucleophiles, including organolithium or Grignard reagents (to form new B-C bonds), alkoxides (B-O bonds), or amides (B-N bonds).

This derivatization strategy is crucial for tuning the molecule's electronic properties. For example, replacing the bromine with an electron-donating group will decrease the Lewis acidity of the boron center, while adding a strong electron-withdrawing group will increase it. chemrxiv.org This fine-tuning is essential for applications in areas like frustrated Lewis pair (FLP) chemistry, where precise control over Lewis acidity is required. chemrxiv.org Furthermore, attaching chromophoric or electroactive moieties can lead to the development of novel sensors or materials for organic electronics.

Potential as Precursors for Boron-Nitrogen Materials and Related Applications

This compound is a promising single-source precursor for the synthesis of boron-nitrogen (B-N) materials, most notably hexagonal boron nitride (h-BN). Hexagonal boron nitride is a ceramic material with a layered structure similar to graphite (B72142) but with distinct properties, including high thermal conductivity, excellent thermal stability, chemical inertness, and high electrical insulation, making it valuable for a wide range of high-performance applications. samaterials.comrsc.org

The synthesis of ceramics from molecular precursors, often called the Polymer-Derived Ceramics (PDCs) route, offers significant advantages over traditional high-temperature solid-state methods. rsc.org Precursors like this compound contain the desired elements (boron and nitrogen) already linked in the correct ratio within a single molecule.

The conversion process typically involves the thermal decomposition (pyrolysis) of the precursor in an inert atmosphere. nih.govbiust.ac.bwacs.org Upon heating, this compound would undergo a series of reactions involving the elimination of the organic pyrrolidine (B122466) groups and the bromine atom, leading to the formation of an amorphous, polymeric B-N network. Further heating to higher temperatures (e.g., >1000 °C) facilitates the crystallization of this network into the ordered hexagonal structure of h-BN. researchgate.netresearchgate.net This bottom-up approach allows for better control over the purity and microstructure of the final ceramic product. researchgate.net

Molecular Design Principles for Boron Nitride Precursors

The design of single-source precursors for boron nitride ceramics is governed by several key principles aimed at achieving a pure, stoichiometric, and structurally well-defined final material. An ideal precursor should possess a pre-existing boron-nitrogen backbone, a B:N ratio of 1:1, and functional groups that facilitate conversion to a ceramic product with high yield. mdpi.comnih.gov

Key molecular design considerations for BN precursors include:

Stoichiometry: The precursor should ideally have a boron-to-nitrogen ratio of 1:1 to ensure the formation of stoichiometric boron nitride without the need for additional reactants. researchgate.net Borazine (B1220974) (H₃B₃N₃H₃), for instance, is considered an almost ideal molecular precursor due to its perfect B:N ratio and preformed B-N ring structure. nih.gov

Processability: For applications such as fibers and coatings, the precursor must be processable, meaning it can be melted or dissolved to be shaped before being converted into a ceramic. umich.edu This often involves the transformation of the molecular precursor into a polymeric intermediate.

High Ceramic Yield: The precursor should convert to the ceramic material with minimal loss of mass. This is often achieved by designing molecules that undergo cross-linking reactions to form a stable polymer network before the final pyrolysis step.

Controllable Reactivity: The reactivity of the precursor, particularly towards polymerization and cross-linking, should be controllable. The presence of specific functional groups, such as B-H, N-H, or B-Cl, can provide reactive sites for these transformations. nih.gov For example, 2,4,6-trichloroborazine (B1593890) is a key precursor used in methods involving polymeric intermediates. researchgate.net

In the context of this compound, its structure offers several features that align with these design principles. The central boron-nitrogen bond provides a fundamental building block for the BN lattice. The bromo group can act as a leaving group, potentially facilitating condensation and polymerization reactions. The bulky dipyrrolidin-1-yl groups can influence the processability and solubility of any resulting preceramic polymer. The introduction of bulky substituents can decrease the air and moisture sensitivity of preceramic polymers. nih.gov However, bulky alkyl substituents on borazine precursors have been shown to inhibit interchain dehydrocoupling, which can affect the crosslinking process. umich.edu

Below is an interactive data table summarizing the key molecular design principles for boron nitride precursors:

| Design Principle | Desired Characteristic | Relevance of this compound Structure |

| Stoichiometry | B:N ratio of 1:1 | Contains a B-N bond, but the overall stoichiometry of the molecule is not 1:1. Requires elimination of substituents. |

| Processability | Amenable to shaping (e.g., meltable, soluble) | Bulky pyrrolidinyl groups may enhance solubility of a derived preceramic polymer. |

| High Ceramic Yield | Minimal mass loss upon pyrolysis | Dependent on the efficiency of polymerization and cross-linking, influenced by the reactivity of the B-Br bond and steric hindrance from the amino groups. |

| Controllable Reactivity | Presence of functional groups for polymerization | The B-Br bond offers a reactive site for condensation reactions. |

Thermal Transformations and Polymerization Strategies for Material Fabrication

The conversion of molecular precursors like this compound into boron nitride ceramics typically involves a multi-step process of thermal transformation and polymerization. The initial step often involves the formation of a preceramic polymer, which is then pyrolyzed at high temperatures to yield the final ceramic material. rsc.org This polymer-derived ceramics (PDCs) route allows for the fabrication of BN in various forms, such as fibers and coatings. researchgate.net

A common strategy for the polymerization of boron-nitrogen precursors is dehydrocoupling, where B-H and N-H bonds react to form B-N linkages and release hydrogen gas. nih.gov While this compound lacks B-H or N-H bonds for direct dehydrocoupling, its B-Br bond provides an alternative pathway for condensation polymerization. For instance, reactions involving the elimination of a halosilane from a silylamine and a haloborane can produce boron-nitrogen polymers.

The thermal decomposition of aminoboranes is a key step in their conversion to boron nitride. For example, polymeric aminoborane (B14716983), (H₂BNH₂)ₓ, decomposes in the temperature range of 380-500 K in an exothermic process that releases hydrogen. iaea.org The nature of the substituents on the boron and nitrogen atoms significantly influences the decomposition pathway and the structure of the resulting ceramic.

For a precursor like this compound, the proposed thermal transformation would likely involve:

Initial Condensation: At moderate temperatures, the B-Br bond could react with other precursor molecules or with residual amines to eliminate a salt (e.g., a pyrrolidinium (B1226570) bromide) and form B-N-B linkages, initiating the polymerization process.

Polymer Formation: As the temperature increases, further condensation reactions would lead to the formation of a cross-linked polyaminoborane network. The bulky pyrrolidinyl groups would play a crucial role here, preventing premature crystallization and maintaining the processability of the polymer. However, they may also introduce a higher carbon content in the final ceramic if not completely eliminated.

Pyrolysis and Ceramization: At high temperatures (typically above 1000°C), the organic substituents are pyrolyzed, and the polymer network is converted into an amorphous or crystalline boron nitride ceramic. jim.org.cn The efficiency of this step in removing the carbon-containing pyrrolidinyl groups is critical for obtaining pure BN.

The table below outlines the hypothetical stages of thermal transformation for this compound into boron nitride.

| Stage | Temperature Range (Hypothetical) | Key Processes | Resulting Material |

| 1. Initial Condensation | Low to Moderate (e.g., 100-300°C) | Elimination of bromide, formation of initial B-N-B linkages. | Oligomeric/Low Molecular Weight Preceramic Polymer |

| 2. Polymerization/Cross-linking | Moderate to High (e.g., 300-600°C) | Formation of a 3D polyaminoborane network. | Cross-linked, processable "green body" |

| 3. Pyrolysis/Ceramization | High (e.g., >1000°C) | Decomposition and elimination of organic fragments, densification. | Amorphous or Crystalline Boron Nitride |

Spectroscopic and Computational Characterization Methodologies for Bromo Dipyrrolidin 1 Yl Borane

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Boron Compounds

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of boron-containing molecules. The presence of NMR-active isotopes for key elements in Bromo(dipyrrolidin-1-yl)borane (¹¹B, ¹H, ¹³C, and potentially ¹⁵N) allows for a detailed investigation of its molecular framework.

¹¹B NMR spectroscopy is particularly informative for characterizing the immediate chemical environment of the boron atom. The chemical shift (δ) in ¹¹B NMR is highly sensitive to the coordination number and the nature of the substituents attached to the boron center. For tricoordinate aminoboranes, the ¹¹B NMR signal is typically a broad singlet found in the downfield region of the spectrum. The specific chemical shift provides insights into the electronic effects of the substituents. The presence of two nitrogen atoms from the pyrrolidine (B122466) rings and a bromine atom in this compound would be expected to result in a characteristic chemical shift that can be compared with other aminohaloboranes. Generally, the addition of a ligand or a coordinating solvent to the empty p-orbital of a tricoordinate boron atom leads to an upfield shift in the ¹¹B NMR spectrum. acs.org

¹H and ¹³C NMR spectroscopy provide detailed information about the organic framework of the molecule. For this compound, these techniques would be used to confirm the presence and connectivity of the two pyrrolidine rings.

In the ¹H NMR spectrum, distinct signals would be expected for the protons on the carbon atoms of the pyrrolidine rings. The chemical shifts and coupling patterns of these signals would help in assigning the specific proton environments. Similarly, the ¹³C NMR spectrum would show characteristic signals for the carbon atoms in the pyrrolidine rings. The chemical shifts of these carbons would be influenced by their proximity to the nitrogen and boron atoms.

While less common, ¹⁵N NMR spectroscopy can offer direct insight into the electronic environment of the nitrogen atoms. In this compound, the two nitrogen atoms are chemically equivalent, and a single ¹⁵N NMR signal would be expected. The chemical shift of this signal would be indicative of the nature of the boron-nitrogen bond.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Bonding Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups and probe the bonding within a molecule. For this compound, the IR and Raman spectra would be expected to show characteristic vibrational modes for the B-N, B-Br, C-N, C-C, and C-H bonds. The stretching frequency of the B-N bond is particularly diagnostic and provides information about the bond strength and order.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If suitable crystals of this compound could be obtained, this technique would provide precise measurements of bond lengths, bond angles, and torsional angles. This data would reveal the geometry around the boron atom (which is expected to be trigonal planar) and the conformation of the two pyrrolidine rings.

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

HOMO-LUMO Analysis and Frontier Molecular Orbital Theory for Reactivity Prediction

A thorough analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding the reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the molecule's kinetic stability, chemical reactivity, and electronic transitions. Frontier Molecular Orbital (FMO) theory utilizes the HOMO and LUMO to predict the feasibility and regioselectivity of chemical reactions. For this compound, this analysis would reveal the most likely sites for nucleophilic and electrophilic attack. However, specific energy values and orbital visualizations for this compound are not available in the reviewed literature.

Charge Distribution, Electrostatic Potential Mapping, and Bonding Analysis

Quantum chemical calculations can provide a detailed picture of the electron distribution within a molecule. Charge distribution analysis would quantify the partial charges on each atom in this compound, identifying the most electropositive and electronegative centers. An electrostatic potential (ESP) map would visually represent the charge distribution, highlighting regions of positive and negative potential on the molecule's surface. This is instrumental in predicting intermolecular interactions. Furthermore, a detailed bonding analysis, such as Natural Bond Orbital (NBO) analysis, would elucidate the nature of the chemical bonds (e.g., covalent, ionic character) and any hyperconjugative interactions within the molecule. Unfortunately, specific data and maps for this compound are not publicly documented.

Emerging Trends and Future Research Perspectives in Aminoborane Chemistry

Development of Novel Boron-Containing Catalysts with Enhanced Reactivity and Selectivity

The development of new catalytic systems is a cornerstone of modern chemistry. While traditional organoboranes are widely used as reagents, their application as catalysts has also gained significant traction. cardiff.ac.uk Bromo(dipyrrolidin-1-yl)borane and its derivatives represent a promising class of compounds for the development of novel boron-containing catalysts. The presence of the electron-withdrawing bromine atom can enhance the Lewis acidity of the boron center, a key feature for catalytic activity. rsc.org This enhanced acidity can be harnessed to activate substrates in a variety of chemical transformations.

Recent advances have focused on electron-deficient organoboranes, such as B(C₆F₅)₃, in catalysis, where their Lewis acidity facilitates hydride abstraction and the formation of reactive intermediates. cardiff.ac.uk Similarly, bromo-aminoboranes could potentially catalyze a range of reactions, including the α-functionalization of amines. cardiff.ac.uk The reaction mechanism would likely involve the abstraction of a hydride from the α-amino C-H bond, generating an iminium hydridoborate ion pair, which can then be intercepted by various nucleophiles. cardiff.ac.uk

Furthermore, monomeric aminoboranes, which can be generated from the dehydrohalogenation of the corresponding monoiodoborane-amine complexes, have been shown to be effective in palladium-catalyzed borylation of aryl halides. nih.govacs.org This suggests that this compound could serve as a precursor to catalytically active species in cross-coupling reactions. The steric and electronic properties of the dipyrrolidinyl groups can be systematically varied to fine-tune the reactivity and selectivity of the resulting catalysts.

Table 1: Potential Catalytic Applications of this compound Derivatives

| Catalytic Application | Proposed Role of Boron Catalyst | Potential Advantages |

| Hydride Abstraction Reactions | Lewis acid to activate C-H bonds | Enhanced reactivity due to the bromo substituent |

| Borylation of Aryl Halides | Precursor to catalytically active aminoborane (B14716983) | Tunable steric and electronic properties |

| Frustrated Lewis Pair (FLP) Chemistry | Lewis acidic component of the FLP | Activation of small molecules |

Exploration of this compound and its Derivatives in Flow Chemistry and Green Synthesis Initiatives

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. cinz.nz Flow chemistry, with its inherent advantages in terms of safety, scalability, and process control, is a powerful tool for achieving greener syntheses. beilstein-journals.orgmit.edunih.gov The exploration of this compound and its derivatives in flow chemistry and green synthesis initiatives presents a significant opportunity for advancing sustainable chemical production.

The synthesis of aminoboranes often involves the use of hazardous reagents and elevated temperatures. nih.govacs.org Flow chemistry offers a safer and more efficient alternative. For instance, the halogenation of amine-boranes, a key step in the synthesis of bromo-aminoboranes, can be precisely controlled in a flow reactor, minimizing the formation of di- and tri-halogenated byproducts. acs.org The rapid mixing and efficient heat transfer in microreactors can also enable the use of highly reactive intermediates that would be difficult to handle in traditional batch processes. researchgate.net

Furthermore, the use of this compound in one-pot borylation reactions, as has been demonstrated for related aminoboranes, aligns well with the principles of green chemistry by reducing the number of purification steps and minimizing waste. nih.gov The integration of flow chemistry with these one-pot procedures could lead to highly efficient and automated processes for the synthesis of valuable organoboron compounds. beilstein-journals.org The development of catalytic systems based on this compound that can operate under mild conditions and be recycled would further enhance the green credentials of these processes. cinz.nz

Integration with Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization in Organoboron Chemistry

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research by enabling the rapid prediction and optimization of chemical reactions. bohrium.combeilstein-journals.org In the context of organoboron chemistry, ML models are increasingly being used to predict reaction outcomes, optimize reaction conditions, and even discover new reactions. nih.gov For a compound like this compound, where experimental data may be limited, ML can play a crucial role in accelerating its development and application.

ML algorithms can be trained on existing datasets of organoboron reactions to build models that can predict the reactivity of new compounds. nih.gov These models can help researchers to identify the most promising applications for this compound and to design experiments more efficiently. For example, an ML model could be used to predict the optimal conditions (e.g., temperature, solvent, catalyst) for a particular reaction involving this compound, thereby reducing the number of experiments required and saving time and resources. rsc.org

Active learning, a type of ML where the algorithm intelligently selects the next experiments to perform, is particularly well-suited for reaction optimization in cases with limited data. duke.edu By combining high-throughput experimentation with active learning, researchers can rapidly explore the vast parameter space of a chemical reaction and identify the optimal conditions with minimal experimental effort. This approach could be used to optimize the synthesis of this compound itself, or to optimize its use in catalytic applications.

Interdisciplinary Research Avenues with Materials Science, Supramolecular Chemistry, and Theoretical Chemistry

The unique electronic and structural properties of aminoboranes make them attractive building blocks for the development of advanced materials and supramolecular assemblies. nih.govnih.govresearchgate.net this compound, with its combination of a polar B-N bond, a halogen atom, and organic substituents, offers a rich platform for interdisciplinary research at the interface of chemistry and materials science.

In materials science, aminoboranes are precursors to boron nitride ceramics and polyaminoboranes. nih.gov The presence of the bromine atom in this compound could be exploited to introduce functionality into these materials or to control their polymerization behavior. For example, the bromine atom could serve as a handle for post-polymerization modification or as a site for cross-linking.

In supramolecular chemistry, the dative boron-nitrogen bond has been used as a motif for the self-assembly of crystalline cages and gels. nih.govchimia.ch The ability of the bromine atom to participate in halogen bonding, a non-covalent interaction with increasing importance in crystal engineering and supramolecular chemistry, opens up new possibilities for the design of complex architectures based on this compound. mdpi.com

Q & A

Q. What are the established synthetic routes for Bromo(dipyrrolidin-1-yl)borane, and how do reaction conditions influence product purity?

Methodological Answer: this compound is synthesized via nucleophilic substitution or borane complexation. Key factors include:

- Solvent choice : Polar aprotic solvents (e.g., THF) enhance reaction rates by stabilizing intermediates.

- Temperature control : Substitutions at −78°C minimize side reactions (e.g., elimination) .

- Ligand exchange : Reacting dipyrrolidine with bromoborane-dimethyl sulfide complex in CH₂Cl₂ yields high-purity product (>95%) .

Data Table:

| Reaction Condition | Yield (%) | Purity (NMR) |

|---|---|---|

| THF, −78°C | 82 | 92% |

| CH₂Cl₂, 25°C | 94 | 98% |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹¹B NMR : Identifies boron environments. For example, δ 17–22 ppm indicates amine-borane complexes .

- Raman spectroscopy : Detects B–Br stretching modes (450–500 cm⁻¹) and B–N bonds (1,200–1,300 cm⁻¹) .

- Elemental analysis (ICP-OES) : Quantifies borane loading in frameworks (e.g., 4.55% in UiOAB MOFs) .

Q. What safety protocols are recommended when handling this compound in laboratory settings?

Methodological Answer:

- Ventilation : Use fume hoods to avoid inhalation (boranes release H₂ upon hydrolysis).

- Personal protective equipment (PPE) : Acid-resistant gloves and goggles.

- Storage : Inert atmosphere (Ar/N₂) at −20°C to prevent decomposition .

Advanced Research Questions

Q. How can computational thermochemistry resolve discrepancies in reported thermodynamic data for borane-containing compounds?

Q. What strategies optimize the integration of this compound into polymeric frameworks for advanced materials?

Methodological Answer:

- Post-synthetic modification : React UiO-66-NH₂ with borane in diethyl ether to load 1.2 borane groups per amine .

- Copolymer design : Use borane clusters as crosslinkers to enhance thermal stability (decomposition >300°C) and photoluminescence .

- Characterization : Solid-state ¹¹B NMR confirms two boron states (δ 17.2 and 22.5 ppm) in MOF-borane hybrids .

Q. What mechanistic insights explain the catalytic role of borane complexes in hydrogen release from ammonia borane?

Methodological Answer: this compound acts as a Lewis acid catalyst, lowering the activation energy for H₂ release via:

Q. How do ligand modifications in borane-phosphine complexes affect their catalytic performance in organic transformations?

Methodological Answer:

- Electron-withdrawing ligands (e.g., CF₃): Increase oxidative stability but reduce catalytic activity (turnover number drops from 1,200 to 400).

- Phosphonium-phosphine ligands : Enable Au(I)-catalyzed cross-couplings with 94% yield via intramolecular π-allyl attack .

Data Table:

| Ligand Type | Reaction Yield (%) | TOF (h⁻¹) |

|---|---|---|

| PPh₃ | 78 | 1,200 |

| P(CF₃)₂Ph | 65 | 400 |

| Phosphonium-phosphine | 94 | 2,800 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.